![molecular formula C35H46NO5P B565734 Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate CAS No. 1065472-74-3](/img/structure/B565734.png)
Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate
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Description
Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized and evaluated compounds structurally similar to Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate for their antimicrobial activity. For instance, Bektaş et al. (2010) and Ünver et al. (2008) synthesized novel heterocyclic compounds including triazole and oxazole derivatives, which were evaluated for antimicrobial properties (Bektaş, Demirbaş, Demirbas, & Karaoglu, 2010) (Ünver, Düğdü, Sancak, & Er, 2008).
Cytotoxicity and Anticancer Activity
Some studies have investigated the cytotoxicity and potential anticancer properties of related compounds. Xu et al. (2004) isolated novel dibenzyl bromophenols from brown alga with selective cytotoxicity against human cancer cell lines (Xiuli Xu, Fuhang Song, Su-Juan Wang, et al., 2004). Bekircan et al. (2008) synthesized 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated them for anticancer activity (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Corrosion Inhibition
Rahmani et al. (2018) explored the use of oxazole derivatives as corrosion inhibitors, highlighting the potential application of similar compounds in protecting metals against corrosion (Rahmani, El-hajjaji, Hallaoui, et al., 2018).
Molecular Docking and Theoretical Studies
Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, analyzing their anti-cancer properties through molecular docking, which is relevant to understanding the potential applications of structurally related compounds (Karayel, 2021).
Enantioselective Synthesis in Immunotherapy
Lu and Bittman (2006) discussed the enantioselective synthesis of phosphate esters of the immunosuppressive lipid FTY720, illustrating the pharmaceutical applications of complex organophosphate compounds (Lu & Bittman, 2006).
properties
IUPAC Name |
dibenzyl [2-methyl-4-[2-(4-octylphenyl)ethyl]-5H-1,3-oxazol-4-yl]methyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46NO5P/c1-3-4-5-6-7-10-15-31-20-22-32(23-21-31)24-25-35(28-38-30(2)36-35)29-41-42(37,39-26-33-16-11-8-12-17-33)40-27-34-18-13-9-14-19-34/h8-9,11-14,16-23H,3-7,10,15,24-29H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHDCRGDBVXJKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC2(COC(=N2)C)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46NO5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate |
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